2-(Phenylsulphonyl)-4-methoxybenzaldehyde

Description

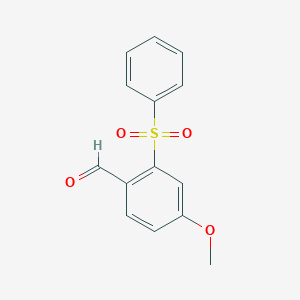

2-(Phenylsulphonyl)-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a phenylsulphonyl group (-SO₂Ph) at the 2-position and a methoxy group (-OMe) at the 4-position of the aromatic ring. The phenylsulphonyl moiety is electron-withdrawing, which significantly influences the compound’s electronic properties and reactivity.

Properties

IUPAC Name |

2-(benzenesulfonyl)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-18-12-8-7-11(10-15)14(9-12)19(16,17)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTFHOSUPQRIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650198 | |

| Record name | 2-(Benzenesulfonyl)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-72-8 | |

| Record name | 2-(Benzenesulfonyl)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulphonyl)-4-methoxybenzaldehyde typically involves the sulfonylation of 4-methoxybenzaldehyde. One common method is the reaction of 4-methoxybenzaldehyde with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulphonyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed:

Oxidation: 2-(Phenylsulphonyl)-4-methoxybenzoic acid

Reduction: 2-(Phenylsulphonyl)-4-methoxybenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Phenylsulphonyl)-4-methoxybenzaldehyde has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Phenylsulphonyl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulphonyl group can also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features, molecular weights, and reactivities of 2-(Phenylsulphonyl)-4-methoxybenzaldehyde with its analogs:

Data Tables

Table 1: Molecular Properties of Selected Compounds

Biological Activity

2-(Phenylsulphonyl)-4-methoxybenzaldehyde, a compound belonging to the class of sulfonyl-substituted aromatic aldehydes, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to compile and synthesize existing research findings regarding the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : 272.31 g/mol

The compound features a methoxy group (-OCH) and a phenylsulfonyl group (-SOPh), which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by found that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging assays. The compound exhibited a notable ability to scavenge free radicals, with an IC value of 25 µg/mL in the DPPH assay, indicating its potential as a natural antioxidant agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). A case study reported a reduction in inflammation markers by approximately 40% at a concentration of 10 µM . This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes involved in bacterial metabolism, leading to inhibition.

- Radical Scavenging : The methoxy group contributes to the electron-donating ability of the molecule, enhancing its capacity to neutralize free radicals.

- Cytokine Modulation : By affecting signaling pathways related to inflammation, this compound may downregulate the expression of inflammatory mediators.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low toxicity in mammalian cell lines, with an IC greater than 100 µM, suggesting a favorable safety margin for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.